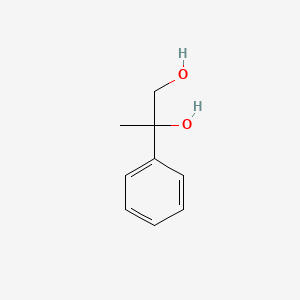

2-Phenyl-1,2-propanediol

Descripción

Significance of 1,2-Diols as Chiral Building Blocks

The importance of 1,2-diols in organic synthesis stems largely from their potential for chirality. Chirality, or "handedness," is a critical property in the development of pharmaceuticals and agrochemicals, as different enantiomers (non-superimposable mirror images) of a molecule can exhibit vastly different biological activities. 1,2-diols serve as versatile chiral building blocks, providing a scaffold upon which complex, stereochemically defined molecules can be constructed. nih.gov

The synthetic utility of these diols is demonstrated by their use in:

Asymmetric Synthesis: Chiral 1,2-diols are instrumental in creating enantiomerically pure compounds. They can be used as starting materials or as chiral auxiliaries to control the stereochemical outcome of a reaction.

Ligands in Asymmetric Catalysis: These diols can coordinate with metal centers to form chiral catalysts that facilitate enantioselective reactions, enhancing both the selectivity and efficiency of the process.

Desymmetrization: The desymmetrization of meso-1,2-diols, which contain a plane of symmetry, is a powerful strategy for accessing chiral building blocks. researchgate.net

The ability to perform kinetic resolutions, where one enantiomer of a racemic mixture reacts faster than the other, further underscores the value of 1,2-diols in producing enantiopure substances. nih.gov

Overview of 2-Phenyl-1,2-propanediol as a Key Intermediate in Fine Chemical Production

This compound, a glycol with the chemical formula C9H12O2, is a specific vicinal diol that has garnered attention as a key intermediate in the synthesis of various fine chemicals. nih.gov It is a glycol derivative of cumene, with two hydroxy groups at the 1 and 2 positions of the propane (B168953) chain attached to a phenyl group. nih.gov

This compound serves as a versatile building block in the production of pharmaceuticals and other specialized chemicals. cymitquimica.com For instance, it is a known metabolite of certain compounds and has been used in the synthesis of other molecules. The (R)-(-)-enantiomer of this compound was instrumental in determining the absolute configuration of (-)anisodinic acid, a component of a novel ganglio-blocking agent.

The synthesis of this compound itself can be achieved through various methods, including the reduction of 1-phenyl-1,2-propanedione (B147261) using baker's yeast, which can produce specific stereoisomers of the diol. jst.go.jp

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| Melting Point | 44-45 °C |

| Boiling Point | 160-162 °C at 26 mmHg |

| Appearance | Colorless to pale yellow liquid or solid |

Data sourced from multiple references. nih.govcymitquimica.comchemicalbook.com

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-phenylpropane-1,2-diol |

| CAS Number | 4217-66-7 |

| SMILES | CC(CO)(C1=CC=CC=C1)O |

| InChIKey | LNCZPZFNQQFXPT-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCZPZFNQQFXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863344 | |

| Record name | 2-Phenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4217-66-7 | |

| Record name | (±)-2-Phenyl-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4217-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004217667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4217-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-phenylpropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenyl 1,2 Propanediol

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis, using either isolated enzymes or whole microbial cells, has emerged as a key technology for producing enantiomerically pure 2-Phenyl-1,2-propanediol. These methods leverage the inherent stereoselectivity of enzymes to control the formation of chiral centers with high precision.

Stereoselective Enzymatic Synthesis

The enzymatic synthesis of this compound stereoisomers is typically achieved through a two-step cascade reaction. This process involves an initial carboligation step to form a chiral α-hydroxy ketone intermediate, followed by a stereoselective reduction to yield the desired diol.

A modular, two-step enzymatic cascade has been developed to synthesize all four stereoisomers of this compound from inexpensive starting materials like benzaldehyde (B42025) and acetaldehyde (B116499). acs.orgresearchgate.net This process relies on the combined action of a lyase for the first step and an alcohol dehydrogenase (ADH) for the second.

The first step, a carboligation reaction, utilizes one of two thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases with complementary stereoselectivity:

Benzaldehyde lyase (BAL) from Pseudomonas fluorescens produces (R)-2-hydroxy-1-phenylpropanone ((R)-HPP). acs.org

Benzoylformate decarboxylase (BFD) variant L461A from Pseudomonas putida yields the opposite enantiomer, (S)-2-hydroxy-1-phenylpropanone ((S)-HPP). acs.org

The second step involves the stereoselective reduction of the keto group of the HPP intermediate. This is accomplished using one of two alcohol dehydrogenases (ADHs) with differing stereopreferences:

Alcohol dehydrogenase from Ralstonia sp. (RADH) acs.org

Alcohol dehydrogenase from Lactobacillus brevis (LbADH) acs.orgresearchgate.net

By pairing the appropriate lyase with the corresponding ADH, each of the four possible stereoisomers of this compound—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—can be selectively synthesized. acs.orgresearchgate.net For instance, the combination of BAL and RADH yields (1R,2R)-2-Phenyl-1,2-propanediol. acs.org

| Target Stereoisomer | Step 1: Lyase (Carboligation) | Intermediate | Step 2: Alcohol Dehydrogenase (Reduction) |

|---|---|---|---|

| (1R,2R)-PPD | Benzaldehyde lyase (BAL) | (R)-HPP | ADH from Ralstonia sp. (RADH) |

| (1S,2S)-PPD | Benzoylformate decarboxylase (BFD L461A) | (S)-HPP | ADH from Lactobacillus brevis (LbADH) |

| (1R,2S)-PPD | Benzoylformate decarboxylase (BFD L461A) | (S)-HPP | ADH from Ralstonia sp. (RADH) |

| (1S,2R)-PPD | Benzaldehyde lyase (BAL) | (R)-HPP | ADH from Lactobacillus brevis (LbADH) |

To enhance the economic viability and operational stability of the enzymatic synthesis, lyophilized (freeze-dried) whole cells are often used as the catalyst source. acs.org This approach typically uses recombinant Escherichia coli cells engineered to overexpress the required lyases and alcohol dehydrogenases. researchgate.net

Whole-cell biocatalysis offers several distinct advantages:

Cost-Effectiveness : It eliminates the need for costly and time-consuming enzyme purification. acs.org

Cofactor Regeneration : The cellular machinery provides an integrated system for regenerating essential cofactors (such as NAD(P)H for the ADH reduction step), making the addition of expensive external cofactors unnecessary. nih.gov

Enzyme Stability : The cellular environment provides a protective matrix for the enzymes, enhancing their stability under process conditions. nih.gov

Research has demonstrated the successful application of whole cells containing BAL and RADH for the production of (1R,2R)-PPD and cells with BFD L461A and LbADH for (1S,2S)-PPD. acs.org The use of whole-cell systems has proven scalable, with successful synthesis demonstrated at the 150 mL scale, yielding over 4.5 grams of (1S,2S)-PPD with high purity (>95%). acs.org

Kinetic resolution is a powerful strategy for separating a racemic mixture of enantiomers. This technique relies on an enzyme that selectively reacts with one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the product.

In the context of this compound, biocatalytic oxidation can be employed for kinetic resolution. For example, the enantioselective oxidation of racemic anti-1-phenyl-1,2-propanediol has been achieved using various microorganisms. researchgate.net In one study, baker's yeast was used to mediate the oxidation of (1R,2S)-1-phenyl-1,2-propanediol to (−)-(S)-1-phenyl-2-hydroxy-1-propanone with 93% enantiomeric excess (ee). researchgate.net Kinetic analysis showed that the (1R,2S) enantiomer was consumed faster than the (1S,2R) enantiomer. researchgate.net This differential reactivity allows for a kinetic resolution process where the reaction is stopped at approximately 50% conversion, yielding the unreacted (1S,2R)-1 enantiomer in high optical purity (>99% ee). researchgate.net Other microorganisms, such as Geotrichum candidum, have also been used effectively, providing the (1S,2R)-diol in 32% yield and 99% ee. researchgate.net

Similarly, the enantioselective oxidation of the related compound, racemic 2-phenyl-1-propanol, to (S)-2-phenylpropionic acid has been demonstrated using whole cells of Acetobacter aceti, achieving a high enantiomeric ratio (E >200). researchgate.netelsevierpure.com

A significant challenge in the biocatalytic synthesis of this compound is the low aqueous solubility of the aldehyde substrates. To overcome this limitation, reactions can be performed in microaqueous organic solvent systems. acs.org This method involves using an organic solvent as the bulk medium with only a minimal amount of aqueous buffer, which is absorbed by the lyophilized whole-cell catalysts. acs.org

This system offers several benefits:

Increased Substrate Concentration : It permits significantly higher concentrations of hydrophobic substrates compared to purely aqueous systems, leading to higher product titers. acs.org

Maintained Stereoselectivity : The enzymes retain their high stereoselectivity in the organic medium. acs.org

Simplified Product Recovery : The final product remains dissolved in the single-phase organic solvent, which can be easily separated from the solid cell catalyst by centrifugation, followed by solvent evaporation. acs.org

Using this approach, product concentrations of up to 63.8 g/L and yields as high as 98% have been achieved for this compound stereoisomers. acs.org The scalability of this microaqueous system has been demonstrated on a 150 mL scale. acs.org

| Target Stereoisomer | Enzyme Combination | Final Concentration | Overall Yield | Stereoselectivity |

|---|---|---|---|---|

| (1R,2R)-PPD | BAL + RADH | 366.5 mM | ~99% conversion | ~99% (1R,2R) |

| (1S,2S)-PPD | BFD L461A + LbADH | 333 mM | ~86% | >98% ee (intermediate), >99% de |

| (1R,2S)-PPD | BFD L461A + RADH | 275.7 mM | 76% | >98% ee (intermediate), >99% de |

Data adapted from research on two-step reactions in microaqueous conditions. acs.org Concentrations and yields can vary based on specific reaction conditions and cosubstrates used.

Continuous flow processing represents a modern approach to chemical and biochemical synthesis that offers significant advantages over traditional batch reactions. In a continuous flow setup, reactants are continuously pumped through a reactor containing an immobilized catalyst, and the product is collected at the outlet.

The application of continuous flow technology to the biocatalytic synthesis of this compound can enhance production efficiency. Key benefits include:

Improved Productivity : Continuous operation can lead to higher space-time yields compared to batch processes. nih.gov

Enhanced Catalyst Stability and Reuse : Immobilizing the whole cells or enzymes in a packed-bed reactor (PBR) allows for their long-term use and simplifies separation from the product stream. frontiersin.orgmdpi.com

Reduced Inhibition : The constant removal of product from the reactor can mitigate product inhibition, a common issue in enzymatic reactions, thereby maintaining higher reaction rates. mdpi.com

Scalability and Control : Flow systems offer better control over reaction parameters (e.g., temperature, residence time) and are often easier to scale up than batch reactors. mdpi.com

While specific, detailed examples of continuous flow synthesis for this compound are emerging, the principles have been widely demonstrated for similar multi-step biocatalytic processes. nih.gov The modular nature of flow reactors is well-suited for the multi-enzyme cascades used to produce this compound, allowing for process optimization and intensification. ucm.es

Conventional Chemical Synthesis Routes

Traditional chemical synthesis provides a range of methods for preparing this compound, often with the advantage of scalability. These routes include organometallic reactions, reductions of various carbonyl precursors, and catalytic hydrogenations.

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of this compound and its derivatives. This reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on a carbonyl group. For instance, the reaction of phenylmagnesium bromide with propanal, followed by hydrolysis, yields 1-phenyl-1-propanol, a secondary alcohol. study.com To synthesize a 1,2-diol structure, a suitable α-hydroxy carbonyl compound or an epoxide can be used as the electrophile.

A relevant example is the diastereoselective synthesis of 1,2-diphenyl-1,2-propanediol from the reaction of methylmagnesium iodide with racemic R/S-benzoin. chegg.com This reaction produces two diastereomers, and the Grignard reagent exhibits a preferential attack on one face of the carbonyl group, leading to a highly diastereoselective outcome. chegg.com The acidic proton of the alcohol in benzoin (B196080) reacts first with the Grignard reagent, forming a magnesium complex which then directs the stereochemistry of the nucleophilic addition. chegg.com

The stereoselective reduction of α-hydroxyketones and diketones is a direct and efficient method for the synthesis of 1,2-diols. Biocatalytic reductions often provide high stereoselectivity. For example, the whole-cell catalyzed stereoselective reduction of unprotected (R)-2-hydroxy ketones using Pichia glucozyma can yield syn-1,2-diols with a diastereomeric ratio greater than 10:1. researchgate.net Similarly, glycerol (B35011) dehydrogenase can be used for the enantioselective reduction of α-hydroxy ketones to chiral 1,2-diols. harvard.edu

Chemical reducing agents can also be employed. The reduction of unprotected or protected 2-hydroxy ketones towards syn-1,2-diols with chemical reagents often results in moderate selectivity. researchgate.net However, anti-1,2-diols can be obtained with high selectivity (dr > 20:1) using zinc borohydride (B1222165) under chelation control. researchgate.net The reduction of 1-phenyl-1,2-propanedione (B147261), a diketone, with baker's yeast is a well-established method to produce (1R, 2S)-1-phenyl-1,2-propanediol. jst.go.jp

Catalytic hydrogenation of suitable precursors is a widely used industrial process for the synthesis of diols. The enantioselective hydrogenation of 1-phenyl-1,2-propanedione over platinum catalysts has been studied for the production of 1-phenyl-1,2-propanediol. researchgate.netresearchgate.net In this reaction, the carbonyl group attached to the phenyl ring is preferentially hydrogenated, with the main intermediate product being 1-hydroxy-1-phenylpropanone. researchgate.net Subsequent hydrogenation of this intermediate leads to the formation of 1-phenyl-1,2-propanediol, with (1R,2S)-1-phenyl-1,2-propanediol being the main diol product. researchgate.net The reaction can be carried out at a hydrogen pressure of 40 bar and a temperature of 298 K over zirconia-supported platinum catalysts. researchgate.net

The choice of solvent and catalyst modifier, such as cinchonidine (B190817), can influence the enantioselectivity of the hydrogenation. researchgate.net The most effective and enantioselective conditions for the first hydrogenation step were found with in-situ modification in dichloromethane, yielding (R)-1-hydroxy-1-phenylpropanone with an enantiomeric excess of 64%. researchgate.net

The reduction of diesters is a viable route for the synthesis of diols. Although the direct reduction of a diester to a 1,2-diol is less common, this method is well-suited for the preparation of 1,3-diols. For example, 2-phenyl-1,3-propanediol (B123019) can be synthesized from diethyl 2-phenylmalonate. chemicalbook.com The process involves mixing the diester with a reducing agent in tetrahydrofuran (B95107) under argon protection. chemicalbook.com The reaction is carried out at elevated temperature and pressure, with the dropwise addition of sodium hydroxide (B78521) solution and a phase transfer catalyst like tetrabutylammonium (B224687) chloride. chemicalbook.com While this specific example yields a 1,3-diol, it illustrates the general principle of using diesters as precursors for diol synthesis through reduction.

Derivatization from Phenyl-Containing Alkenes

While direct derivatization from phenyl-containing alkenes is one potential route, a prominent and highly stereoselective biocatalytic synthesis of 1-phenylpropane-1,2-diol (B147034), a stereoisomer of this compound, starts from inexpensive aldehyde substrates. acs.orgresearchgate.net This two-step enzymatic cascade synthesis utilizes a modular combination of a lyase (a carboligase) followed by an alcohol dehydrogenase. researchgate.net The process begins with the carboligation of benzaldehyde and acetaldehyde to form an intermediate α-hydroxy ketone, (S)-2-hydroxypropiophenone. researchgate.netresearchgate.net This intermediate is then reduced by an alcohol dehydrogenase to yield the final 1,2-diol product. researchgate.net By selecting from stereocomplementary carboligases and alcohol dehydrogenases, all four possible stereoisomers of the diol can be produced flexibly and with high selectivity. acs.orgresearchgate.net This enzymatic approach is noted for its ability to achieve high yields and excellent stereoselectivities under mild reaction conditions. researchgate.netmtak.hu

Optimization of Reaction Conditions and Yields

The optimization of biocatalytic processes is crucial for achieving high efficiency and product yields. Key parameters that are often manipulated include solvent systems, co-substrate selection, catalyst loading, and ensuring enzyme stability, all of which are critical for eventual large-scale production. researchgate.netnih.gov

Solvent Systems and Co-substrate Influence

The choice of solvent and co-substrate profoundly impacts the synthesis of phenylpropanediols. A significant advancement has been the implementation of micro-aqueous reaction systems, which combine cheap whole-cell catalysts with an organic solvent. acs.orgresearchgate.net This approach allows for substantially higher concentrations of hydrophobic substrates compared to purely aqueous systems, while maintaining the catalyst's stereoselectivity. acs.orgrsc.org

In one optimized system, methyl tert-butyl ether (MTBE) was used as the organic phase with a highly concentrated triethanolamine (B1662121) (TEA) buffer (1 M, pH 10.0). acs.orgresearchgate.net This combination was found to be superior to other buffers and dramatically affected the efficiency of the carboligation step. acs.org The influence of the solvent and buffer system on the reaction is a critical optimization parameter.

The influence of co-substrates is primarily linked to the regeneration of cofactors necessary for the alcohol dehydrogenase activity. The use of "smart co-substrates" like 1,5-pentanediol (B104693) has been shown to be highly advantageous. acs.orgresearchgate.net In other setups, 2-propanol has been used effectively, leading to a complete conversion of the intermediate ketone to the final diol product in a relatively short time frame. acs.org

Table 1: Influence of Solvent and Co-substrate on Reaction Efficiency

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Solvent System | Micro-aqueous (MTBE) | Permits manifoldly higher concentrations of hydrophobic substrates. | acs.org |

| Aqueous Phase | 1 M TEA buffer (pH 10.0) | Tremendously affects carboligation efficiency compared to other buffers. | acs.org |

| Co-substrate | 2-Propanol (5-fold excess) | Reaction completed in 11 hours with 99% conversion of the intermediate. | acs.org |

| Co-substrate | 1,5-Pentanediol | Considered an advantageous "smart co-substrate" for cofactor regeneration. | acs.orgresearchgate.net |

Catalyst Loading and Enzyme Stability

Catalyst loading and stability are key factors for process efficiency. In biocatalytic reactions using whole cells, an optimal biomass concentration must be determined. For the synthesis of the 2-hydroxypropiophenone (B1664086) intermediate, an optimal concentration was found to be 0.006 g dry cell weight (DCW) per mL. researchgate.net The use of whole, particularly lyophilized (freeze-dried), cells is a strategic choice to circumvent stability problems often encountered with isolated enzymes in unconventional media like organic solvents. rsc.org This approach allows for the use of extremely high substrate loads, up to 500 mM. rsc.org

Enzyme stability can be a limiting factor, especially in the presence of high concentrations of certain substrates. For instance, the stability of the enzyme can be negatively impacted by high concentrations of acetaldehyde, a key substrate in the carboligation step. researchgate.netresearchgate.net Immobilizing the biocatalyst, for example through cell entrapment in calcium alginate-polyvinyl alcohol-boric acid beads, is another strategy employed to enhance stability and reusability. researchgate.netnih.gov

Table 2: Effect of Catalyst Loading and Conditions on Stability and Productivity

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Catalyst Form | Lyophilized whole cells | Effectively circumvents stability problems in organic solvents and allows for high substrate loads (up to 500 mM). | rsc.org |

| Biomass Concentration | 0.006 g DCW/mL | Determined as optimal for the biotransformation process. | researchgate.net |

| Substrate Challenge | High acetaldehyde concentration (target of 600 mM) | Can negatively impact enzyme stability. | researchgate.net |

| Productivity (Free Cells) | Optimized conditions | 0.067 g 2-HPP g-1 DCW h-1 | researchgate.net |

Scale-Up Considerations in Biocatalysis

The transition from laboratory-scale experiments to larger, preparative-scale production is a critical test for any synthetic methodology. The biocatalytic cascade using lyophilized whole cells in a micro-aqueous system has demonstrated successful scalability. acs.org The production of (1S,2S)-1-phenylpropane-1,2-diol was scaled up to a 150 mL reaction volume, yielding over 4.5 grams of the product with a purity greater than 95%. acs.org

A key metric for evaluating the industrial viability of a process is the space-time yield (STY), which measures the amount of product formed per unit volume per unit of time. The optimized two-step biocatalytic process has achieved impressive STYs, with values reported as high as 144 g L⁻¹ d⁻¹ and even up to 327 g L⁻¹ d⁻¹. acs.orgresearchgate.netrsc.org Such high productivity, combined with product concentrations reaching up to 63.8 g L⁻¹, underscores the potential of this biocatalytic approach for large-scale applications. acs.org

Stereochemical Aspects in the Synthesis of 2 Phenyl 1,2 Propanediol

Enantioselective and Diastereoselective Synthesis

The controlled synthesis of specific stereoisomers of 2-phenyl-1,2-propanediol has been achieved through both biocatalytic and chemocatalytic methods. Biocatalysis, in particular, offers a highly flexible approach to access all four stereoisomers from simple starting materials.

A prominent biocatalytic strategy involves a two-step enzymatic cascade starting from benzaldehyde (B42025) and acetaldehyde (B116499). researchgate.net This method utilizes the stereoselectivity of carboligase enzymes to first produce a chiral α-hydroxy ketone intermediate, which is then reduced by an alcohol dehydrogenase (ADH) to the desired diol. researchgate.netacs.org By modularly combining enzymes with complementary stereoselectivities, each of the four stereoisomers of 1-phenyl-1,2-propanediol (a constitutional isomer of this compound, often studied in parallel) can be produced with high selectivity. acs.org

The key enzymes in this cascade are:

Carboligases : Benzaldehyde lyase (BAL) from Pseudomonas fluorescens produces the (R)-configured α-hydroxy ketone, while a variant of benzoylformate decarboxylase (BFDL461A) from Pseudomonas putida yields the (S)-configured intermediate. acs.org

Alcohol Dehydrogenases (ADHs) : An ADH from Ralstonia sp. (RADH) and an ADH from Lactobacillus brevis (LbADH) exhibit different stereoselectivities in the reduction of the ketone group. acs.org

The combination of these enzymes allows for the synthesis of all four stereoisomers of 1-phenyl-1,2-propanediol at high concentrations and yields. acs.org For example, the combination of BAL and RADH in a microaqueous organic solvent system can produce (1R,2R)-1-phenyl-1,2-propanediol. acs.org

Another well-established biocatalytic method is the reduction of 1-phenyl-1,2-propanedione (B147261) using baker's yeast (Saccharomyces cerevisiae). This process can afford (1R, 2S)-1-phenyl-1,2-propanediol in high chemical and optical yield. jst.go.jpresearchgate.net

Chemocatalytic approaches have also been explored. The enantioselective hydrogenation of 1-phenyl-1,2-propanedione over a platinum catalyst modified with a chiral alkaloid, such as cinchonidine (B190817), can be used to produce specific stereoisomers. researchgate.net This method preferentially hydrogenates the carbonyl group attached to the phenyl ring, yielding (R)-1-hydroxy-1-phenylpropanone with a 64% enantiomeric excess (ee). researchgate.net A subsequent hydrogenation step primarily produces (1R,2S)-1-phenyl-1,2-propanediol. researchgate.net

Table 1: Biocatalytic Synthesis of 1-Phenyl-1,2-propanediol Stereoisomers

Summary of enzyme combinations and their resulting stereoisomeric products in a two-step cascade reaction.

| Carboligase (Step 1) | Intermediate α-Hydroxy Ketone | Alcohol Dehydrogenase (Step 2) | Final Diol Stereoisomer | Product Concentration (g L⁻¹) | Overall Yield | Reference |

|---|---|---|---|---|---|---|

| BAL | (R)-HPP | RADH | (1R,2R)-PPD | 51.2 g L⁻¹ | ~99% | acs.org |

| BAL | (R)-HPP | LbADH | (1S,2R)-PPD | 63.8 g L⁻¹ | 98% | acs.org |

| BFDL461A | (S)-HPP | RADH | (1R,2S)-PPD | 42.0 g L⁻¹ | 76% | acs.org |

| BFDL461A | (S)-HPP | LbADH | (1S,2S)-PPD | 4.5 g (preparative scale) | N/A | acs.org |

HPP: 2-hydroxy-1-phenylpropanone; PPD: 1-phenyl-1,2-propanediol

Chiral Induction and Control Mechanisms

Chiral induction is the process by which a chiral entity influences a chemical reaction to favor the formation of one enantiomer or diastereomer over another. In the synthesis of this compound, this control is exerted by the chiral environment provided by either an enzyme's active site or a catalyst's surface.

In biocatalytic systems, the enzymes themselves are the source of chiral induction. The three-dimensional structure of an enzyme's active site is inherently chiral, composed of L-amino acids in a specific arrangement. This chiral pocket binds the substrate molecule in a preferred orientation, creating diastereomeric transition states. The transition state leading to one specific stereoisomer has a lower activation energy, thus favoring its formation. nih.gov The high degree of stereocontrol observed in the enzymatic cascade is a direct result of the exquisite selectivity of the chosen carboligases and alcohol dehydrogenases. acs.org The final stereochemistry of the diol is therefore predetermined by the specific combination of enzymes used in the two-step reaction. researchgate.netacs.org

In the chemocatalytic hydrogenation of 1-phenyl-1,2-propanedione, chiral induction is achieved by modifying the surface of the platinum catalyst with a chiral molecule, cinchonidine. researchgate.net The cinchonidine molecule adsorbs onto the metal surface, creating a chiral environment. This chiral surface interacts with the prochiral substrate, directing the approach of hydrogen to one face of the carbonyl group, which results in the preferential formation of one enantiomer of the resulting alcohol. researchgate.net

Isolation and Separation of Stereoisomers

When a synthesis does not produce a single, pure stereoisomer, methods are required to separate the resulting mixture. The primary techniques for separating the stereoisomers of this compound and related compounds are kinetic resolution and chiral chromatography.

Kinetic Resolution is a process that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. In the context of 1-phenyl-1,2-propanediol, microorganisms can be used to perform an enantioselective oxidation of a racemic mixture of the diol. researchgate.net For instance, when racemic anti-1-phenyl-1,2-propanediol is exposed to baker's yeast, the (1R,2S) enantiomer is oxidized to the corresponding α-hydroxy ketone at a faster rate than the (1S,2R) enantiomer. researchgate.net This leaves the unreacted (1S,2R)-diol with a very high enantiomeric excess. researchgate.net The efficiency of this resolution can vary depending on the microorganism used. researchgate.net

Table 2: Kinetic Resolution of (±)-anti-1-phenyl-1,2-propanediol

Results from the kinetic resolution of racemic diol using various microorganisms, showing the yield and enantiomeric excess (ee) of the recovered (1S,2R)-1-phenyl-1,2-propanediol.

| Microorganism | Recovered Diol Yield | Enantiomeric Excess (ee) of Recovered Diol | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | N/A (kinetic data shown) | >99% | researchgate.net |

| Geotrichum candidum | 32% | 99% | researchgate.net |

| Micrococcus luteus | N/A | N/A | researchgate.net |

| Candida albicans | N/A | N/A | researchgate.net |

Chiral Chromatography is a powerful analytical and preparative technique for separating stereoisomers. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is commonly employed. The CSP contains a chiral selector that interacts differently with each enantiomer of the analyte. These differential interactions lead to different retention times, allowing for their separation. nih.gov Diastereomers, having different physical properties, can often be separated using standard, non-chiral chromatography techniques like reverse-phase HPLC. nih.gov For more challenging separations of enantiomers, specialized chiral columns are necessary. nih.gov

Chemical Reactivity and Derivatization of 2 Phenyl 1,2 Propanediol

Oxidation Reactions

The oxidation of 2-Phenyl-1,2-propanediol can lead to a variety of products depending on the oxidizing agent and reaction conditions. The presence of a primary and a tertiary alcohol group allows for selective oxidation.

Selective oxidation of the primary alcohol group would yield a hydroxyketone, while more vigorous oxidation can lead to cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. For instance, the oxidation of the related compound 1,2-propanediol can yield lactic acid. researchgate.net Similarly, the oxidation of 1-phenyl-1,2-ethanediol (B126754) has been shown to produce 2-hydroxy-acetophenone.

While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the reviewed literature, the reactivity of analogous vicinal diols suggests that a primary expected product from the selective oxidation of the secondary alcohol would be 2-hydroxy-2-phenylpropanal . Further oxidation could lead to the formation of atrolactic acid or, under harsher conditions, cleavage to form acetophenone .

A variety of oxidizing agents can be employed for such transformations, including but not limited to chromium-based reagents, manganese oxides, and catalytic systems employing molecular oxygen or hydrogen peroxide. The choice of oxidant and catalyst is crucial for achieving high selectivity towards a specific product.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent Category | Potential Product(s) | Notes |

| Mild, selective oxidants | 2-Hydroxy-2-phenylpropanal | Selective oxidation of the primary alcohol. |

| Stronger oxidants | Atrolactic acid | Oxidation of the primary alcohol to a carboxylic acid. |

| Oxidative cleavage agents | Acetophenone | Cleavage of the C-C bond between the hydroxyl groups. |

Esterification and Acylation Reactions

The hydroxyl groups of this compound readily undergo esterification and acylation reactions with carboxylic acids, acid anhydrides, and acyl chlorides. These reactions are fundamental for introducing various functional groups and for protecting the hydroxyl groups during multi-step syntheses.

Esterification with a carboxylic acid, such as acetic acid, typically requires an acid catalyst and elevated temperatures to drive the equilibrium towards the ester product. A more efficient method for acylation involves the use of more reactive acylating agents like acid anhydrides or acyl chlorides.

For example, the reaction with acetic anhydride , often in the presence of a base catalyst like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), can selectively acylate the primary hydroxyl group due to its lower steric hindrance compared to the tertiary hydroxyl group. organic-chemistry.org Similarly, benzoyl chloride can be used to introduce a benzoyl group, forming the corresponding benzoate (B1203000) ester. tsijournals.com The Schotten-Baumann reaction conditions, which involve an aqueous base, are often employed for reactions with acyl chlorides. quora.com

Enzymatic acylation, utilizing lipases, offers a green and highly selective alternative for the esterification of diols. These biocatalysts can exhibit high regioselectivity, favoring the acylation of the primary alcohol.

Table 2: Common Acylating Agents for this compound

| Acylating Agent | Catalyst/Conditions | Expected Product(s) |

| Acetic Anhydride | Pyridine or DMAP | Mono- and di-acetate esters |

| Benzoyl Chloride | Pyridine or NaOH (aq) | Mono- and di-benzoate esters |

| Carboxylic Acids | Acid catalyst, heat | Mono- and di-esters |

| Lipase | Organic solvent | Regioselective mono-ester |

Functionalization for Complex Molecule Synthesis

This compound serves as a versatile building block in the synthesis of more complex and often biologically active molecules. Its stereogenic center and two modifiable hydroxyl groups make it a valuable precursor for creating chiral molecules.

One significant application of chiral diols is in the synthesis of chiral auxiliaries . wikipedia.orgsigmaaldrich.com These are stereochemically pure compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary can be removed and often recycled. While specific examples of this compound as a chiral auxiliary were not found in the immediate search results, its structure is analogous to other diols used for this purpose.

Furthermore, diols are key components in the synthesis of various heterocyclic compounds and can be used as precursors for pharmaceutical intermediates. For instance, the related 2-phenyl-1,3-propanediol (B123019) is an intermediate in the synthesis of various pharmaceuticals. researchgate.net The diol functionality can also be converted to other functional groups, such as epoxides or protected as acetals, to facilitate subsequent synthetic transformations. The ability to selectively functionalize one hydroxyl group over the other enhances its utility as a synthetic intermediate.

The diol is also a potential monomer for the synthesis of polyesters . rsc.org Polycondensation of diols with dicarboxylic acids or their derivatives leads to the formation of polyester (B1180765) chains with properties that can be tailored by the choice of the monomers.

Dehydrogenative Coupling Reactions

Dehydrogenative coupling reactions are atom-economical methods for the formation of new chemical bonds, where a molecule of hydrogen is formally eliminated. Alcohols are common substrates for these reactions, and this compound, with its two hydroxyl groups, can participate in such transformations.

Ruthenium complexes are often employed as catalysts for the dehydrogenative coupling of alcohols. nih.gov For example, the dehydrogenative coupling of diols can lead to the formation of lactones if the hydroxyl groups are appropriately positioned to form a cyclic ester. While this compound is not predisposed to intramolecular lactonization due to the positions of its hydroxyl groups, it can undergo intermolecular dehydrogenative coupling reactions.

One such reaction is the coupling with carbonyl compounds. Ruthenium-catalyzed dehydrogenative coupling of alcohols with ketones or aldehydes can lead to the formation of α,β-unsaturated carbonyl compounds or other coupled products. These reactions typically proceed through the initial dehydrogenation of the alcohol to an aldehyde or ketone intermediate, which then undergoes a condensation reaction with the coupling partner, followed by a final dehydrogenation step.

While specific examples detailing the dehydrogenative coupling of this compound were not prevalent in the search results, the general reactivity of diols in ruthenium-catalyzed systems suggests its potential to participate in such C-C and C-O bond-forming reactions.

Applications of 2 Phenyl 1,2 Propanediol As a Synthetic Building Block

Role in the Synthesis of Chiral Molecules

The presence of a stereocenter in its structure makes 2-phenyl-1,2-propanediol and its precursors crucial in asymmetric synthesis. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), are fundamental in pharmaceuticals and materials science, as different enantiomers can have vastly different biological effects. mtak.huuni-pannon.hu

The enantioselective synthesis of specific stereoisomers of vicinal diols, like 1-phenyl-1,2-propanediol, is an area of significant research. researchgate.net Biocatalysis, utilizing enzymes, has emerged as a powerful tool for producing optically active diols with high purity. researchgate.netjst.go.jp For instance, a two-step biocatalytic approach can be used to synthesize all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) (PPD). This process involves a carboligation step to create a chiral α-hydroxy ketone intermediate, followed by an oxidoreduction step. researchgate.netacs.org By selecting specific carboligases and alcohol dehydrogenases, chemists can control the stereochemical outcome of the reaction. researchgate.netacs.org

Key Research Findings in Chiral Synthesis:

Enzymatic Reduction: The reduction of 1-phenyl-1,2-propanedione (B147261) using baker's yeast can produce (1R, 2S)-1-phenyl-1,2-propanediol in high chemical and optical yield. jst.go.jp

Modular Biocatalysis: A flexible method combines two carboligases and two alcohol dehydrogenases to produce any of the four stereoisomers of 1-phenylpropane-1,2-diol from simple aldehyde substrates. acs.org This approach allows for high product concentrations (up to 63.8 g/L) and yields (up to 98%). acs.org

Heterogeneous Catalysis: The enantioselective hydrogenation of 1-phenyl-1,2-propanedione over platinum catalysts modified with chiral molecules like cinchonidine (B190817) can preferentially produce specific stereoisomers. researchgate.net For example, this method can yield (R)-1-hydroxy-1-phenylpropanone, which can be further hydrogenated to form diols such as (1R,2S)-1-phenyl-1,2-propanediol. researchgate.net An iridium-based catalyst (Ir/TiO2) with cinchonidine has also been studied for this transformation. acs.org

| Target Stereoisomer | Precursor | Catalyst/Method | Key Findings | Reference |

|---|---|---|---|---|

| (1R, 2S)-1-phenyl-1,2-propanediol | 1-phenyl-1,2-propanedione | Baker's Yeast | High chemical and optical yield. | jst.go.jp |

| (1R,2S)-1-phenyl-1,2-propanediol | 1-phenyl-1,2-propanedione | Pt catalyst with cinchonidine | Formed in the second hydrogenation step after producing (R)-1-hydroxy-1-phenylpropanone. | researchgate.net |

| All four stereoisomers | Benzaldehyde (B42025) and Acetaldehyde (B116499) | Combination of two carboligases (e.g., BAL, BFDL461A) and two alcohol dehydrogenases (e.g., RADH, LbADH) | Modular approach yields all stereoisomers at high concentrations and stereoselectivity. | acs.org |

Intermediate in the Production of Specialty Chemicals

This compound and its isomers are important intermediates in the chemical industry, particularly for producing high-value specialty chemicals. researchgate.netbasf.com The demand for such intermediates is growing, driven by their use in pharmaceuticals, cosmetics, and other sectors. wiseguyreports.com360iresearch.com

In the pharmaceutical industry, these diols are building blocks for active pharmaceutical ingredients (APIs). researchgate.net For example, 2-phenyl-1,3-propanediol (B123019), a related isomer, is an intermediate in the synthesis of felbamate, an anticonvulsant drug. alfachemch.com The chiral α-hydroxy ketone S-2-hydroxypropiophenone (2-HPP), a direct precursor to chiral 1-phenyl-1,2-diols, is itself a valuable building block for various pharmaceuticals and natural products. researchgate.net Furthermore, 2-HPP is a precursor for antifungal agents. researchgate.net

| Intermediate | Specialty Chemical Class | Specific Example | Application | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,3-propanediol | Pharmaceuticals | Felbamate | Anticonvulsant | alfachemch.com |

| S-2-hydroxypropiophenone (precursor to this compound) | Pharmaceuticals | Various APIs | Pharmaceuticals | researchgate.net |

| S-2-hydroxypropiophenone (precursor to this compound) | Agrochemicals | Not specified | Antifungal agents | researchgate.net |

Precursor for Other Organic Compounds and Derivatives

The hydroxyl groups of this compound are reactive functional groups that allow the molecule to be converted into a wide range of other organic compounds and derivatives. These transformations can create esters, ethers, and other functionalized molecules.

A key example, though demonstrated with the 1,3-isomer, is the conversion of the diol to a dicarbamate. google.com This reaction typically involves treating the diol first with phosgene (B1210022) to form a dichlorocarbonate derivative, followed by ammoniation with aqueous ammonium (B1175870) hydroxide (B78521) to yield the final dicarbamate product. google.com This highlights a pathway for converting the diol into nitrogen-containing compounds.

Metabolic studies also reveal potential derivatives. When alpha-methylstyrene (B127712) is metabolized in rats, this compound is formed as a metabolite. This diol is then further converted into other derivatives, including its glucuronide (an ether derivative formed at the primary alcohol) and atrolactic acid (an oxidation product). Another observed metabolite is S-(2-hydroxy-2-phenylpropyl)-N-acetylcysteine, a mercapturate conjugate, demonstrating that the structure can be modified to include sulfur-containing functional groups.

| Derivative Class | Specific Example | Formation Process | Reference |

|---|---|---|---|

| Ester (Carbamate) | 2-phenyl-1,3-propanediol dicarbamate* | Reaction with phosgene followed by ammoniation. | google.com |

| Ether (Glucuronide) | This compound glucuronide | Metabolic conjugation (in vivo). | |

| Carboxylic Acid | Atrolactic acid | Metabolic oxidation (in vivo). | |

| Thioether (Mercapturate) | S-(2-hydroxy-2-phenylpropyl)-N-acetylcysteine | Metabolic conjugation with glutathione (B108866) followed by processing (in vivo). |

*Reaction shown for the 1,3-isomer, but demonstrates a potential pathway for the 1,2-isomer.

Spectroscopic and Advanced Characterization Techniques for Research on 2 Phenyl 1,2 Propanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of 2-Phenyl-1,2-propanediol. Both ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework, while advanced 2D NMR techniques are pivotal for the unambiguous assignment of its stereochemistry.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The methyl protons give rise to a singlet around δ 1.5 ppm. The diastereotopic methylene (B1212753) protons (-CH₂) and the methine proton (-CH) exhibit complex splitting patterns that are highly informative for stereochemical analysis. The hydroxyl protons are often observed as broad singlets, and their chemical shifts can vary with concentration and solvent.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The phenyl carbons resonate in the aromatic region (δ 125-145 ppm), while the quaternary carbon bearing the phenyl and hydroxyl groups appears around δ 75 ppm. The methyl and methylene carbons have characteristic shifts in the aliphatic region.

For the definitive assignment of stereochemistry, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. COSY experiments establish the connectivity between protons, helping to trace the spin systems within the molecule. NOESY provides information about the spatial proximity of protons. By analyzing the cross-peaks in a NOESY spectrum, the relative stereochemistry of the chiral centers can be determined. For instance, the presence of a NOE correlation between the methyl protons and one of the methylene protons can help to establish their relative orientation in space. Furthermore, the use of chiral derivatizing agents, which react with the diol to form diastereomers, can lead to more significant differences in the NMR spectra of the resulting products, facilitating the determination of the absolute configuration. nist.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.20-7.50 (m) | 125.0-128.5 |

| Quaternary C-Ph | - | ~144.0 |

| C-OH (quaternary) | - | ~75.0 |

| CH₂OH | 3.50-3.70 (m) | ~68.0 |

| CH₃ | ~1.50 (s) | ~25.0 |

| OH | Variable (br s) | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry for Molecular Structure and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound typically does not show a prominent molecular ion peak (M⁺) at m/z 152 due to the facility with which it undergoes fragmentation.

The fragmentation pattern is characterized by several key ions that provide structural information. A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). For this compound, this can result in the formation of a stable benzylic oxonium ion. The base peak in the spectrum is often observed at m/z 121, which corresponds to the [C₈H₉O]⁺ ion, formed by the loss of a CH₂OH radical. Another significant peak is frequently seen at m/z 105, resulting from the loss of a water molecule and a methyl radical. The presence of a phenyl group leads to the formation of characteristic aromatic fragment ions, such as the phenyl cation at m/z 77.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 121 | [C₆H₅C(OH)CH₃]⁺ | α-cleavage, loss of •CH₂OH |

| 105 | [C₇H₅O]⁺ | Loss of H₂O and •CH₃ from M⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Mass spectrometry is also a valuable tool for real-time reaction monitoring in the synthesis or transformation of this compound. Techniques such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) coupled with a mass spectrometer can be used to track the consumption of reactants and the formation of products and intermediates directly from the reaction mixture. This allows for the optimization of reaction conditions and a deeper understanding of the reaction mechanism.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in this compound.

The IR spectrum is characterized by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibrations typically appear as strong bands in the 1000-1200 cm⁻¹ region. The presence of the phenyl group gives rise to several characteristic absorptions. The aromatic C-H stretching vibrations are observed as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The aromatic C=C stretching vibrations result in a series of sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the phenyl ring give rise to strong absorptions in the 690-900 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern of the ring.

Raman spectroscopy provides complementary information. While the O-H stretching band is typically weak in the Raman spectrum, the aromatic ring vibrations often produce strong and sharp signals. The symmetric "ring breathing" mode of the monosubstituted benzene (B151609) ring is a particularly strong and characteristic Raman band, usually appearing around 1000 cm⁻¹. The C-C stretching vibrations of the aromatic ring are also prominent in the Raman spectrum.

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | Medium |

| Aliphatic C-H Stretch | 2850-3000 (medium) | Medium |

| Aromatic C=C Stretch | 1450-1600 (medium, sharp) | Strong, sharp |

| C-O Stretch | 1000-1200 (strong) | Medium |

| Aromatic Ring Breathing | Weak | ~1000 (strong, sharp) |

| Aromatic C-H Out-of-Plane Bend | 690-900 (strong) | Weak |

X-Ray Crystallography for Absolute Configuration Determination (on derivatives)

While obtaining suitable single crystals of this compound itself for X-ray crystallography can be challenging, this technique remains the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govresearchgate.netresearchgate.net This is often achieved by converting the diol into a crystalline derivative.

The strategy involves reacting this compound with a chiral resolving agent of known absolute configuration to form a diastereomeric derivative. mdpi.com Alternatively, a heavy atom can be introduced into the molecule. The resulting crystalline derivative is then analyzed by single-crystal X-ray diffraction.

The diffraction data allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice with high precision. For a chiral molecule, the analysis of anomalous dispersion effects, particularly when a heavy atom is present, allows for the determination of the absolute configuration of all stereocenters in the molecule. By knowing the absolute configuration of the derivative and the stereochemistry of the reaction used to form it, the absolute configuration of the original this compound enantiomer can be unequivocally assigned as either (R) or (S). This method provides the ultimate proof of stereochemistry and is used to calibrate other chiroptical methods. phenomenex.com

Environmental Aspects: Biotransformation and Degradation Pathways

Microbial Degradation of 2-Phenyl-1,2-propanediol and Related Compounds

The microbial degradation of this compound is part of a broader metabolic capability observed in various microorganisms to break down aromatic hydrocarbons. While direct pathways for this compound are less documented, extensive research on related compounds, particularly styrene (B11656), provides significant insight into the potential biotransformation routes.

Microorganisms have evolved two primary strategies for the aerobic degradation of styrene: oxidation of the vinyl side-chain and direct enzymatic attack on the aromatic nucleus. frontiersin.org

Side-Chain Oxidation Pathway: This is considered a specific route for styrene degradation and is well-documented in several bacterial genera, including Pseudomonas, Xanthobacter, and Rhodococcus. frontiersin.orgnih.gov The process typically involves a sequence of enzymatic reactions:

Epoxidation: Styrene is first oxidized to styrene oxide by a two-component styrene monooxygenase (SMO), consisting of an oxygenase (StyA) and a reductase (StyB). frontiersin.org

Isomerization: The resulting styrene oxide is then isomerized to phenylacetaldehyde (B1677652) by the enzyme styrene oxide isomerase (SOI). frontiersin.orgasm.orgresearchgate.net

Oxidation: Phenylacetaldehyde is further oxidized to phenylacetic acid by phenylacetaldehyde dehydrogenase (PAD). frontiersin.orgasm.orgresearchgate.net

Central Metabolism: Phenylacetic acid is then activated to phenylacetyl-CoA and enters the central metabolism, eventually being broken down into intermediates of the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net

Direct Ring-Cleavage Pathway: Some bacteria, like Rhodococcus rhodochrous, can initiate degradation by attacking the aromatic ring directly. nih.gov This pathway involves a dioxygenase enzyme that hydroxylates the ring to form styrene cis-glycol, which is then converted to 3-vinylcatechol. nih.govproquest.comnih.gov This intermediate is subsequently cleaved and funneled into central metabolic pathways. nih.gov

Degradation of Phenylpropanediols: Direct microbial action on phenylpropanediols has also been observed. For instance, baker's yeast (Saccharomyces cerevisiae) can perform enantioselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol to produce (−)-(S)-1-phenyl-2-hydroxy-1-propanone. researchgate.net Other microorganisms like Geotrichum candidum and Candida albicans have also been used for the kinetic resolution of racemic 1-phenyl-1,2-propanediol, indicating their ability to metabolize this compound. researchgate.net This demonstrates a direct microbial transformation of the diol structure, which is a key step in its degradation.

| Microorganism | Related Compound Degraded | Key Degradation Pathway | Reference |

|---|---|---|---|

| Pseudomonas sp. (e.g., VLB120, ST, CA-3) | Styrene, Styrene Oxide | Side-Chain Oxidation | frontiersin.orgasm.orgresearchgate.net |

| Xanthobacter sp. 124X | Styrene, Styrene Oxide | Side-Chain Oxidation | frontiersin.orgresearchgate.net |

| Rhodococcus sp. (e.g., ST-10, 1CP) | Styrene | Side-Chain Oxidation | frontiersin.orgnih.gov |

| Rhodococcus rhodochrous NCIMB 13259 | Styrene, Toluene | Direct Ring-Cleavage | nih.govgla.ac.uk |

| Saccharomyces cerevisiae (Baker's Yeast) | 1-Phenyl-1,2-propanediol | Enantioselective Oxidation | researchgate.net |

| Geotrichum candidum | 1-Phenyl-1,2-propanediol | Enantioselective Oxidation | researchgate.net |

Identification of Microbial Metabolites in Environmental Contexts

The biodegradation of this compound and its precursors results in a series of intermediate metabolites. Identifying these compounds in environmental samples is crucial for understanding the degradation pathways and assessing the extent of natural attenuation. The metabolites formed depend on the specific microorganism and the degradation pathway employed.

In the context of the side-chain oxidation of styrene , the primary metabolites identified are:

Styrene Oxide: The initial product of styrene monooxygenase activity. frontiersin.org It is a reactive epoxide and an important intermediate.

Phenylacetaldehyde: Formed from the isomerization of styrene oxide. asm.orgresearchgate.net

Phenylacetic Acid: The product of phenylacetaldehyde oxidation. researchgate.netrsc.org This compound is a central metabolite that is further degraded by many bacteria. frontiersin.orgresearchgate.net

For the direct ring-cleavage pathway , the key intermediates include:

Styrene cis-glycol: The result of the initial dioxygenase attack on the styrene ring. proquest.com

3-Vinylcatechol: Formed from the dehydrogenation of styrene cis-glycol. nih.govnih.gov

2-Vinylmuconate: A dead-end product that can accumulate in the growth medium of some bacteria like Rhodococcus rhodochrous. nih.gov

Acrylic Acid, Acetaldehyde (B116499), and Pyruvate: Downstream metabolites formed after the cleavage of 3-vinylcatechol, which are then integrated into central metabolism. nih.govnih.gov

When 1-phenyl-1,2-propanediol is directly metabolized, the identified products are primarily α-hydroxy ketones. For example, the oxidation of racemic 1-phenyl-1,2-propanediol by various yeasts yields:

(-)-(S)-1-Phenyl-2-hydroxy-1-propanone . researchgate.net

These metabolites can be detected in soil and water samples from contaminated sites, providing evidence of ongoing microbial activity and the specific degradation routes being utilized.

| Parent Compound | Degradation Pathway | Key Identified Metabolites | Reference |

|---|---|---|---|

| Styrene | Side-Chain Oxidation | Styrene Oxide, Phenylacetaldehyde, Phenylacetic Acid | frontiersin.orgasm.orgresearchgate.net |

| Styrene | Direct Ring-Cleavage | Styrene cis-glycol, 3-Vinylcatechol, Acrylic Acid | proquest.comnih.gov |

| 1-Phenyl-1,2-propanediol | Enantioselective Oxidation | (-)-(S)-1-Phenyl-2-hydroxy-1-propanone | researchgate.net |

| Phenyl-1,2-ethanediol (Styrene Glycol) | Oxidation | (R)-(-)-Mandelic Acid, Benzoic Acid | researchgate.netnih.gov |

Bioremediation Implications and Strategies for Related Pollutants

The microbial pathways for degrading styrene and related aromatic compounds have significant implications for environmental bioremediation. These natural processes can be harnessed to clean up soil and groundwater contaminated by industrial activities. taylorfrancis.com

Natural Attenuation: At sites with low levels of contamination, indigenous microbial populations capable of degrading styrene may be sufficient to naturally attenuate the pollutant over time. The identification of metabolites like phenylacetic acid in groundwater can serve as an indicator that this process is occurring.

Biostimulation and Bioaugmentation: For more heavily contaminated sites, bioremediation strategies can be actively employed.

Biostimulation: This involves adding nutrients (like nitrogen and phosphorus) and oxygen to the subsurface to stimulate the growth and activity of native styrene-degrading microorganisms.

Bioaugmentation: This strategy involves introducing specific, highly efficient degrading microbial strains (e.g., Pseudomonas or Rhodococcus species) to a contaminated site to enhance the degradation rate. mdpi.com Strains like Pseudomonas sp. E-93486 have shown high activity and resistance to styrene, making them ideal candidates for such applications. nih.gov

Biopile Treatment: An effective ex situ bioremediation technique for styrene-contaminated soil is the use of biopiles. In this approach, excavated soil is mixed with nutrients and placed in a pile that is aerated to enhance microbial activity. Studies have demonstrated high removal efficiencies for styrene and ethylbenzene (B125841) (over 99%) within a few months using this method, with the majority of the removal attributed to biodegradation rather than volatilization. osti.gov

Phytoremediation: This approach uses plants to remove, contain, or degrade environmental contaminants. Certain plants, such as sunn hemp, zinnia, and marigold, have been shown to enhance the removal of styrene from soil, a process that can be further accelerated by combining it with nanoscale zero-valent iron particles. researchgate.net

The understanding of the metabolic pathways, the enzymes involved, and the optimal conditions for microbial activity is essential for designing and implementing effective bioremediation strategies for sites contaminated with styrene and related pollutants like this compound.

Computational and Theoretical Studies on 2 Phenyl 1,2 Propanediol

Mechanistic Investigations of Reactions Involving 2-Phenyl-1,2-propanediol

Computational studies, particularly those employing density functional theory (DFT), are instrumental in unraveling the complex mechanisms of reactions involving this compound. These theoretical approaches allow for the detailed exploration of reaction pathways, the identification of transition states and intermediates, and the calculation of activation energies, providing a deeper understanding of reaction kinetics and selectivity.

One area of focus has been the stereoselective oxidation of 1-phenyl-1,2-propanediol, a closely related isomer. While experimental studies have demonstrated the enantioselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol mediated by microorganisms, computational modeling can further illuminate the enzymatic active site interactions and the factors governing the observed stereoselectivity. By modeling the substrate-enzyme complex, researchers can identify key hydrogen bonding and steric interactions that favor the oxidation of one enantiomer over the other.

Furthermore, theoretical investigations into the acid-catalyzed dehydration of diols like 1,2-propanediol provide a framework for understanding similar reactions with this compound. Computational models can map out the potential energy surface for the reaction, revealing the preferred pathways for the formation of propanal or other rearrangement products. Such studies can elucidate the role of the phenyl group in influencing the stability of carbocation intermediates and the regioselectivity of the dehydration process.

| Reaction Type | Computational Method | Key Findings |

| Stereoselective Oxidation | DFT, Molecular Docking | Identification of key active site residues and non-covalent interactions responsible for enantioselectivity. |

| Acid-Catalyzed Dehydration | DFT, Ab Initio Methods | Elucidation of reaction pathways, transition state structures, and the influence of the phenyl group on carbocation stability. |

Conformational Analysis and Molecular Modeling

The three-dimensional structure of this compound is not static; rather, it exists as an ensemble of interconverting conformers. Understanding the relative energies and populations of these conformers is crucial, as they can significantly influence the molecule's physical properties and chemical reactivity. Molecular mechanics and quantum chemical calculations, in conjunction with experimental techniques like nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for this purpose.

Molecular mechanics force fields, such as MM3, can be employed to perform conformational searches and identify low-energy structures of this compound. nih.gov These calculations model the molecule as a collection of atoms connected by springs, allowing for the rapid exploration of the potential energy surface. The presence of the bulky phenyl group and the two hydroxyl groups introduces significant steric and electronic interactions that dictate the preferred conformations. Key dihedral angles, such as the C-C-O-H and C-C-C-C torsions, are systematically varied to locate energy minima.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide experimental validation for the computationally predicted conformations. mdpi.com NOESY experiments measure through-space interactions between protons, and the intensity of these cross-peaks is related to the internuclear distances. By comparing the experimentally observed NOE correlations with the interatomic distances calculated for different conformers, the predominant solution-state conformation can be determined.

| Computational Method | Experimental Technique | Key Findings |

| Molecular Mechanics (MM3) | - | Identification of stable conformers and their relative energies, highlighting the influence of the phenyl group on conformational preferences. |

| DFT Calculations | 2D NMR (NOESY) | Determination of the predominant solution-state conformation by correlating calculated interatomic distances with experimental NOE data. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide profound insights into the electronic structure of this compound, which is fundamental to understanding its reactivity. Methods like Density Functional Theory (DFT) are widely used to calculate various electronic properties that serve as reactivity descriptors.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. irjweb.comresearchgate.net DFT calculations can precisely determine the energies and spatial distributions of the HOMO and LUMO for this compound.

Another valuable tool for predicting reactivity is the molecular electrostatic potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). walisongo.ac.idyoutube.com For this compound, the MEP map would highlight the electron-rich oxygen atoms of the hydroxyl groups as likely sites for electrophilic attack, while the regions around the hydrogen atoms of the hydroxyl groups would be identified as potential sites for nucleophilic interaction.

| Calculated Property | Significance | Predicted Reactivity |

| HOMO Energy | Electron-donating ability | Higher HOMO energy suggests susceptibility to oxidation. |

| LUMO Energy | Electron-accepting ability | Lower LUMO energy indicates a greater propensity to accept electrons in reactions. |

| HOMO-LUMO Gap | Chemical reactivity/stability | A smaller gap implies higher reactivity. |

| Electrostatic Potential Map | Electron density distribution | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. |

Q & A

Q. What are the optimized laboratory-scale synthesis methods for 2-Phenyl-1,2-propanediol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves catalytic amination or substitution reactions. For example, 3-chloro-1,2-propanediol can react with aniline derivatives under basic conditions. Key parameters include:

- Catalyst selection : Heterogeneous catalysts like triethylamine-loaded solid bases improve yield by reducing side reactions .

- Molar ratios : A 1:8 molar ratio of precursor to amine ensures excess nucleophile for complete substitution .

- Temperature/pressure : Optimal yields (e.g., ~92%) are achieved at 60°C and 0.20 MPa, balancing kinetics and side-product formation .

- Post-processing : Vacuum distillation and solvent evaporation enhance purity (>99%) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- FT-IR : Identifies functional groups (e.g., hydroxyl, phenyl) via O-H (~3200 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms stereochemistry and substituent positions. For example, phenyl protons appear as multiplet signals at δ 7.2–7.5 ppm .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 152 for [M+H]⁺) and fragmentation patterns .

- Chromatography (GC/HPLC) : Assesses purity and resolves isomers using polar stationary phases .

Q. How can researchers ensure high purity of this compound for downstream applications?

- Methodological Answer : Purity is achieved through:

- Vacuum molecular distillation : Separates low-volatility impurities .

- pH adjustment : Removes unreacted amines or acids via aqueous extraction .

- Recrystallization : Solvents like ethanol/water mixtures yield crystals with >99.5% purity .

Advanced Research Questions

Q. What advanced methodologies enable detection of this compound derivatives in complex matrices (e.g., biological fluids or environmental samples)?

- Methodological Answer :

- LC-MS/MS with isotope dilution : Uses deuterated internal standards (e.g., 3-MCPD-d5) for quantification in lipid-rich matrices, achieving detection limits of 0.01 mg/kg .

- Solid-phase extraction (SPE) : C18 columns pre-concentrate analytes while removing interfering compounds .

- Derivatization : Silylation (e.g., BSTFA) enhances volatility for GC-MS analysis .

Q. What in vitro models are suitable for evaluating the metabolic fate and toxicity of this compound?

- Methodological Answer :

- Hepatocyte assays : Monitor glucuronidation/sulfation pathways using LC-MS to quantify metabolites like phenyl-glycidol .

- Caco-2 cell monolayers : Assess intestinal absorption and ester hydrolysis kinetics .

- Genotoxicity screening : Ames test or comet assay to detect DNA adducts, particularly if structural analogs (e.g., 3-MCPD) show carcinogenic potential .

Q. How do catalytic mechanisms differ in enantioselective synthesis of this compound isomers?

- Methodological Answer :

- Enzymatic resolution : Corynebacterium sp. N-1074 produces (R)-isomers via stereospecific dehalogenation of dichloropropanol precursors .

- Chiral ligands : Rhodium complexes with Binap ligands achieve >90% enantiomeric excess in hydrogenation reactions .

- Kinetic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, leaving the desired isomer unreacted .

Q. Can this compound be incorporated into polymers to modify thermal or mechanical properties?

- Methodological Answer :

- Polyetherimide synthesis : Copolymerization with dianhydrides lowers glass transition temperature (Tg) by 10–15°C, enhancing flexibility .

- Crosslinking agents : React with diisocyanates to form urethane linkages, improving tensile strength in elastomers .

- Characterization : DSC for Tg analysis and FT-IR for monitoring curing kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.